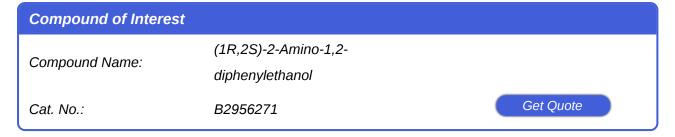


# (1R,2S)-2-Amino-1,2-diphenylethanol CAS number 23190-16-1

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An In-Depth Technical Guide to **(1R,2S)-2-Amino-1,2-diphenylethanol** CAS Number: 23190-16-1 Prepared for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(1R,2S)-2-Amino-1,2-diphenylethanol is a highly valuable chiral amino alcohol extensively utilized in asymmetric synthesis. Its rigid diphenyl structure and defined stereochemistry make it an effective precursor for chiral catalysts and a reliable chiral auxiliary. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and core applications, including detailed experimental protocols and mechanistic pathways.

# **Physicochemical Properties**

**(1R,2S)-2-Amino-1,2-diphenylethanol** is typically a white to off-white crystalline solid. Its key properties are summarized in the table below, providing a foundation for its use in various synthetic applications.

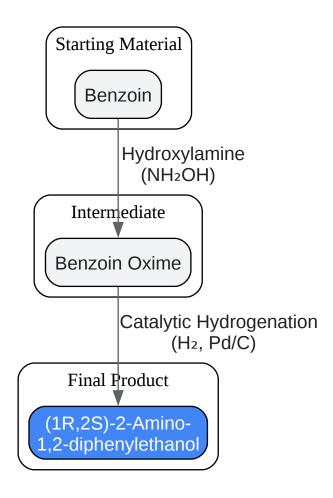


Property	Value	Reference(s)
CAS Number	23190-16-1	[1][2]
Molecular Formula	C14H15NO	[1][2]
Molecular Weight	213.28 g/mol	[1][2]
Appearance	White to light-yellow powder/solid	[2][3]
Melting Point	142-144 °C	[1]
Optical Rotation	$[\alpha]^{25}/D - 7.0^{\circ}$ (c = 0.6 in ethanol)	[1]
Purity	≥ 99%	[2]

# **Synthesis**

The primary route to synthesizing the erythro diastereomer, (1R,2S)-2-amino-1,2-diphenylethanol, is through the stereoselective reduction of a benzoin-derived precursor. A common and effective method is the catalytic hydrogenation of benzoin oxime. This reaction preferentially yields the erythro amino alcohol with good diastereoselectivity.





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Caption: Synthesis workflow for (1R,2S)-2-Amino-1,2-diphenylethanol.

# Experimental Protocol: Synthesis via Catalytic Hydrogenation of Benzoin Oxime

This protocol describes the stereoselective reduction of benzoin oxime to yield (1R,2S)-2-amino-1,2-diphenylethanol. The hydrogenation of the oxime leads to the formation of the erythro amino alcohol with a diastereomeric excess of approximately 80%.[1]

#### Materials:

- Benzoin Oxime
- Palladium on charcoal (Pd/C, 10%)



- Ethanol (or other suitable solvent)
- Hydrogen gas (H<sub>2</sub>)
- Standard hydrogenation apparatus (e.g., Parr hydrogenator)

#### Procedure:

- In a suitable hydrogenation vessel, dissolve benzoin oxime in ethanol.
- Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10 mol% relative to the substrate.
- Seal the reaction vessel and connect it to the hydrogenation apparatus.
- Purge the vessel several times with hydrogen gas to remove any air.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC.
- Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the
  Celite pad with additional ethanol to ensure complete recovery of the product.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid is the erythro-enriched 2-amino-1,2-diphenylethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to improve both chemical and diastereomeric purity.

# **Applications in Asymmetric Synthesis**

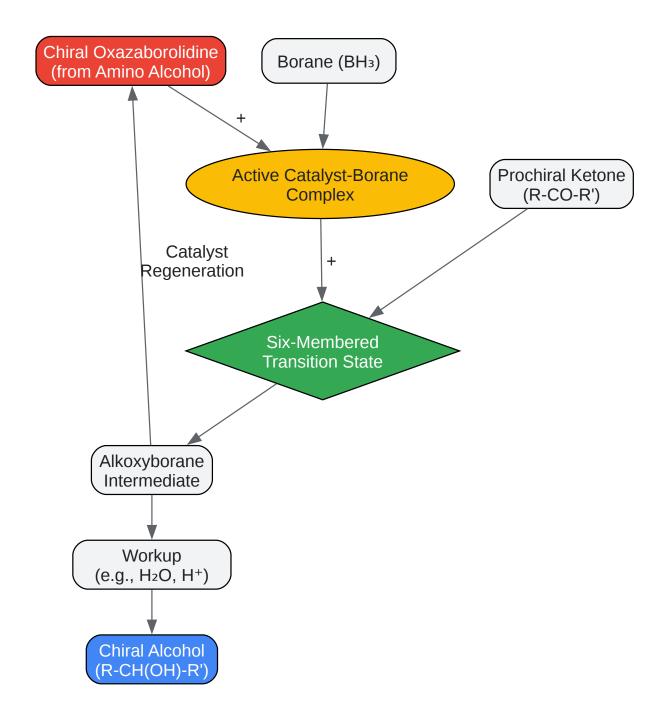


**(1R,2S)-2-Amino-1,2-diphenylethanol** is a cornerstone reagent in two major areas of asymmetric synthesis: as a precursor to oxazaborolidine catalysts for reductions and as a chiral auxiliary for diastereoselective transformations.

## Precursor for Corey-Bakshi-Shibata (CBS) Catalysts

One of the most powerful applications of this amino alcohol is as a precursor for the in situ generation of a chiral oxazaborolidine catalyst, commonly known as a CBS catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source. The oxazaborolidine derived from (1R,2S)-2-amino-1,2-diphenylethanol is known to produce excellent enantioselectivities, often exceeding 99% ee for substrates like acetophenone.[1]





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**Caption:** Catalytic cycle for the enantioselective CBS reduction of a ketone.

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a CBS catalyst generated in situ from (1R,2S)-2-amino-1,2-diphenylethanol.



#### Materials:

- (1R,2S)-2-Amino-1,2-diphenylethanol
- Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
- Acetophenone
- Anhydrous tetrahydrofuran (THF)
- Methanol
- 1 M Hydrochloric acid (HCl)
- Standard glassware for anhydrous, inert atmosphere reactions

#### Procedure:

- To a dry, nitrogen-flushed round-bottom flask, add (1R,2S)-2-amino-1,2-diphenylethanol (0.10 equivalents).
- Add anhydrous THF to dissolve the amino alcohol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add BH<sub>3</sub>·THF solution (approx. 0.6 equivalents) dropwise to the stirred solution. Allow the mixture to stir for 15-20 minutes at 0 °C to form the oxazaborolidine catalyst in situ.
- In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
- Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10-15 minutes.
- Stir the reaction at 0 °C, monitoring its progress by TLC until the acetophenone is consumed.
- Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess borane.
- Warm the mixture to room temperature and remove the THF under reduced pressure.



- Add diethyl ether to the residue, followed by 1 M HCl. Stir the mixture for 30 minutes.
- Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- Filter the solution and concentrate under reduced pressure to yield the crude (R)-1-phenylethanol.
- Purify the product by flash chromatography if necessary. Determine the yield and enantiomeric excess (ee%) using chiral GC or HPLC analysis.

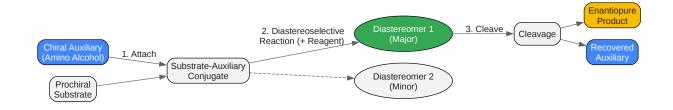
Substrate	Catalyst Precursor	Reductant	Yield	ee (%)
Acetophenone	(1R,2S)-2- Amino-1,2- diphenylethanol	Borane	High	>99
ω-Bromo Acetophenone	(1R,2S)-2- Amino-1,2- diphenylethanol	Borane	High	>96

Table data derived from reference[1].

### **Chiral Auxiliary for Diastereoselective Reactions**

The amino alcohol can be converted into a chiral oxazolidinone, a class of auxiliaries popularized by David Evans. This auxiliary is covalently attached to a substrate, directing subsequent reactions (e.g., alkylations, aldol reactions) to occur on a specific face of the molecule, thereby creating new stereocenters with high diastereoselectivity. The auxiliary can be cleaved and recovered after the reaction.





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**Caption:** General workflow for asymmetric synthesis using a chiral auxiliary.

This protocol details the conversion of the amino alcohol into its corresponding oxazolidinone auxiliary using triphosgene.[2]

#### Materials:

- (1R,2S)-2-Amino-1,2-diphenylethanol
- Triphosgene [bis(trichloromethyl) carbonate]
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Methanol, Water, 1 M HCl
- Standard glassware for anhydrous reactions

#### Procedure:

- Charge a three-necked, round-bottomed flask with **(1R,2S)-2-amino-1,2-diphenylethanol** (1.0 eq) and anhydrous DCM. Cool the flask in an ice-water bath.
- Add triethylamine (2.1-2.2 eq).



- Prepare a solution of triphosgene (0.35 eq) in anhydrous DCM.
- Add the triphosgene solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature remains below 10 °C.
- After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.
- Quench the reaction by adding water and methanol and stir for 30 minutes.
- Concentrate the mixture under reduced pressure.
- Add water to the residue and stir vigorously. Collect the resulting precipitate by filtration.
- Wash the precipitate with 1 M HCl and then with water.
- Dry the solid product under vacuum to yield (4R,5S)-4,5-diphenyl-2-oxazolidinone as colorless crystals. This auxiliary can then be used in subsequent diastereoselective reactions, such as alkylations, after N-acylation.

Reaction Type	Auxiliary System	Diastereomeric Ratio (d.r.)
Diastereoselective Alkylation	Evans Oxazolidinone	>98:2

Table data is representative for this class of auxiliary, derived from reference[4].

### Conclusion

(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and indispensable tool in modern asymmetric synthesis. Its utility as a precursor for highly effective CBS reduction catalysts and as a robust chiral auxiliary provides reliable and predictable stereochemical control. The detailed protocols and mechanistic understanding presented in this guide serve as a practical resource for researchers aiming to leverage this reagent for the efficient synthesis of enantiomerically pure molecules.



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